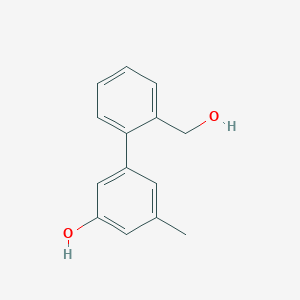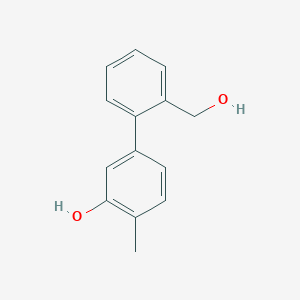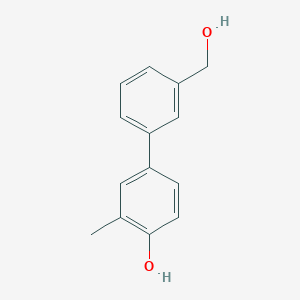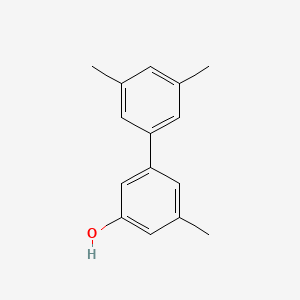
5-(4-Methoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3-methylphenol, 95% (5-MPMP-95) is an organic compound commonly used for a variety of scientific purposes. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 232.3 g/mol and a melting point of 122-124 °C. 5-MPMP-95 has been widely studied for its potential applications in chemical synthesis, scientific research, and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-3-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of aryl methyl ketones, the synthesis of 2,3-dihydro-1,4-benzodioxin-2-thiones, and the synthesis of 1,2,3,4-tetrahydro-1-methyl-2-oxo-3-pyrrolidinone. 5-(4-Methoxyphenyl)-3-methylphenol, 95% has also been used as a catalyst for the synthesis of 1,2-dihydro-1-methyl-2-oxo-3-pyrrolidinone. Additionally, 5-(4-Methoxyphenyl)-3-methylphenol, 95% has been used as a reactant in the synthesis of 4-hydroxy-2-methyl-3-phenyl-5-thiophenecarboxylic acid.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-3-methylphenol, 95% is complex and not fully understood. However, it is believed to involve the formation of an intermediate phenolate ion, which then reacts with an electrophilic species to form a new bond. This reaction is believed to be the basis for the various reactions that 5-(4-Methoxyphenyl)-3-methylphenol, 95% can catalyze.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Methoxyphenyl)-3-methylphenol, 95% are not yet fully understood. However, some studies have suggested that it may have a role in the regulation of gene expression and may be involved in the regulation of cell growth and differentiation. Additionally, 5-(4-Methoxyphenyl)-3-methylphenol, 95% has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Methoxyphenyl)-3-methylphenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and can be stored for long periods of time without degradation. Additionally, it has a relatively low toxicity, making it safe to handle. However, there are some limitations to its use. It is not very soluble in water, so it must be dissolved in an organic solvent before it can be used. Additionally, it has a relatively low reactivity, so it may not be suitable for some reactions.
Direcciones Futuras
The potential applications of 5-(4-Methoxyphenyl)-3-methylphenol, 95% are vast and still being explored. Some possible future directions include the development of new synthesis methods, the exploration of its role in gene regulation and cell growth, and the investigation of its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of 5-(4-Methoxyphenyl)-3-methylphenol, 95% could reveal new insights into its potential uses. Finally, further research into the mechanism of action of 5-(4-Methoxyphenyl)-3-methylphenol, 95% could help to improve its efficiency and effectiveness in laboratory experiments.
Métodos De Síntesis
5-(4-Methoxyphenyl)-3-methylphenol, 95% can be synthesized by a variety of methods. One such method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alkoxide. The reaction of 4-methoxyphenol with 3-methylphenol in the presence of sodium ethoxide produces 5-(4-Methoxyphenyl)-3-methylphenol, 95%. Another method for synthesizing 5-(4-Methoxyphenyl)-3-methylphenol, 95% is the Fischer indole synthesis, which involves the reaction of an aldehyde, an amine, and an acid catalyst. The reaction of 4-methoxyphenol, 3-methylphenol, and hydrochloric acid in the presence of piperidine produces 5-(4-Methoxyphenyl)-3-methylphenol, 95%.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-12(9-13(15)8-10)11-3-5-14(16-2)6-4-11/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACYXPUYHOGBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683735 |
Source


|
| Record name | 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
408312-74-3 |
Source


|
| Record name | 4'-Methoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














